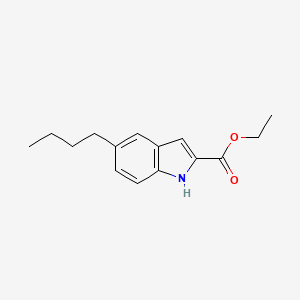
ethyl 5-butyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-butyl-1H-indole-2-carboxylate is an indolyl carboxylic acid . It is an antiproliferative agent against human leukemia K562 cells and an inhibitor of p38 MAP kinase .
Synthesis Analysis
Successful alkylations of the nitrogen of ethyl indol-2-carboxylate were carried out using aq. KOH in acetone . The respective N-alkylated acids could be obtained without separating the N-alkylated esters by increasing the amount of KOH and water . The use of NaOMe in methanol led to transesterification instead of the alkylation, while the use of NaOEt led to low yields of the N-alkylated acids .Chemical Reactions Analysis
Hydrazinolysis of the ester gave indol-2-carbohydrazide which then was allowed to react with different aromatic aldehydes and ketones in ethanol catalyzed by acetic acid . Indol-2-thiosemicarbazide was used in a heterocyclization reaction to form thiazoles .Scientific Research Applications
Cancer Treatment Research
Indole derivatives, including ethyl 5-butyl-1H-indole-2-carboxylate, have shown promise in cancer treatment research. They are being studied for their ability to target and inhibit the growth of cancer cells. The indole nucleus is a common structure found in many natural products and drugs, and its modification has led to compounds with significant antitumor activity .
Antimicrobial Agents
Research has indicated that indole derivatives can act as potent antimicrobial agents. Ethyl 5-butyl-1H-indole-2-carboxylate may be utilized in the development of new medications to combat bacterial, fungal, and viral infections, addressing the growing concern of antibiotic resistance .
Neurodegenerative Disease Research
The indole core structure is a key component in many compounds that exhibit neuroprotective properties. As such, ethyl 5-butyl-1H-indole-2-carboxylate is being explored for its potential applications in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-Inflammatory and Analgesic Research
Indole derivatives are known to possess anti-inflammatory and analgesic properties. Ethyl 5-butyl-1H-indole-2-carboxylate could be used in the synthesis of compounds that alleviate pain and reduce inflammation, which is beneficial for conditions such as arthritis .
Cardiovascular Disease Research
Compounds with an indole structure have been associated with cardiovascular benefits. Ethyl 5-butyl-1H-indole-2-carboxylate may contribute to the development of treatments for various cardiovascular diseases by influencing pathways involved in heart function and blood circulation .
Agricultural Chemical Research
Indole derivatives are also significant in the field of agriculture. They can be used to synthesize plant growth regulators and pesticides. Ethyl 5-butyl-1H-indole-2-carboxylate might play a role in creating safer and more effective agricultural chemicals .
Future Directions
Indole derivatives have been a topic of substantial research interest and continue to be one of the most active areas of heterocyclic chemistry, particularly due to their natural occurrence and pharmacological activities . The growing importance of substituted indoles in the field of medicinal chemistry as potential chemotherapeutic agents and their implication for pro-drug design have been previously reported . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
ethyl 5-butyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-5-6-11-7-8-13-12(9-11)10-14(16-13)15(17)18-4-2/h7-10,16H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEWHOXBZVZOCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC(=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-butyl-1H-indole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

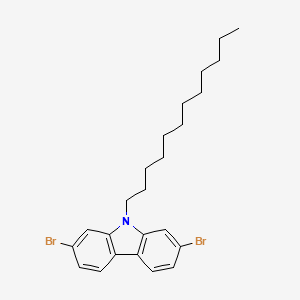
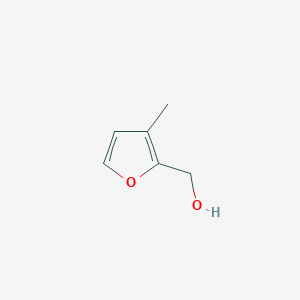
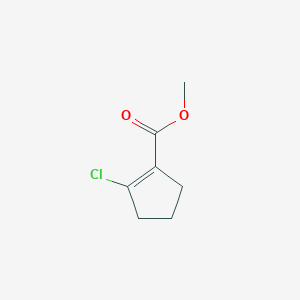


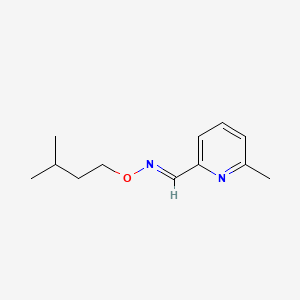
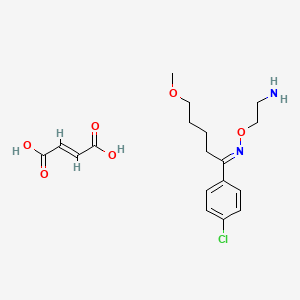
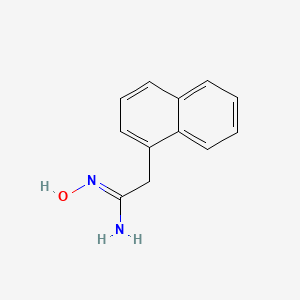
![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)
![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
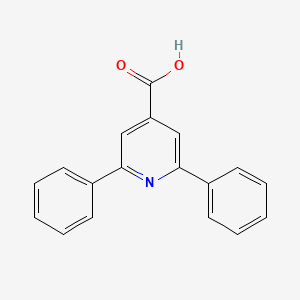
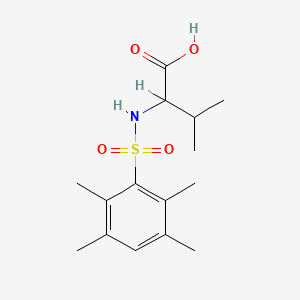
![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)